molecular formula C25H27N3O4 B2461956 N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941872-29-3

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2461956
CAS No.: 941872-29-3
M. Wt: 433.508
InChI Key: KWLRNCYRTHIHFR-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a morpholino group, and a naphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(naphthalen-1-yl)ethylamine in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the oxalamide group can produce an amine .

Scientific Research Applications

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide include:

  • 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide
  • 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide.

Uniqueness

For example, the presence of both a methoxy group and a morpholino group can enhance its solubility and reactivity, making it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-31-20-9-5-8-19(16-20)27-25(30)24(29)26-17-23(28-12-14-32-15-13-28)22-11-4-7-18-6-2-3-10-21(18)22/h2-11,16,23H,12-15,17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLRNCYRTHIHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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